N-[2-(Thiophen-2-YL)ethyl]-3-(trifluoromethyl)benzamide
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Overview
Description
N-[2-(Thiophen-2-YL)ethyl]-3-(trifluoromethyl)benzamide is an organic compound that features a thiophene ring and a trifluoromethyl group attached to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Thiophen-2-YL)ethyl]-3-(trifluoromethyl)benzamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using methods such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Attachment of the Thiophene Ring to the Benzamide Structure: This step involves the reaction of the thiophene derivative with a benzamide precursor under appropriate conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated synthesis equipment to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(Thiophen-2-YL)ethyl]-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The benzamide group can be reduced to form corresponding amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-[2-(Thiophen-2-YL)ethyl]-3-(trifluoromethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(Thiophen-2-YL)ethyl]-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The thiophene ring and trifluoromethyl group contribute to its binding affinity and specificity towards certain enzymes or receptors. This interaction can modulate biological processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
N-(Thiophen-2-yl)nicotinamide: Shares the thiophene ring but differs in the benzamide structure.
3-(Trifluoromethyl)benzamide: Contains the trifluoromethyl group but lacks the thiophene ring.
Uniqueness
N-[2-(Thiophen-2-YL)ethyl]-3-(trifluoromethyl)benzamide is unique due to the combination of the thiophene ring and trifluoromethyl group, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development.
Properties
Molecular Formula |
C14H12F3NOS |
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Molecular Weight |
299.31 g/mol |
IUPAC Name |
N-(2-thiophen-2-ylethyl)-3-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C14H12F3NOS/c15-14(16,17)11-4-1-3-10(9-11)13(19)18-7-6-12-5-2-8-20-12/h1-5,8-9H,6-7H2,(H,18,19) |
InChI Key |
JLVORAFFAGWVMV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)NCCC2=CC=CS2 |
Origin of Product |
United States |
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